Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17697733
InChI: InChI=1S/C13H14N2O3/c1-9-4-3-5-11(6-9)15-13(17)10(8-14-15)7-12(16)18-2/h3-6,8,14H,7H2,1-2H3
SMILES:
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol

Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

CAS No.:

Cat. No.: VC17697733

Molecular Formula: C13H14N2O3

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate -

Specification

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
IUPAC Name methyl 2-[2-(3-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate
Standard InChI InChI=1S/C13H14N2O3/c1-9-4-3-5-11(6-9)15-13(17)10(8-14-15)7-12(16)18-2/h3-6,8,14H,7H2,1-2H3
Standard InChI Key MJNHVASIIPYMTB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N2C(=O)C(=CN2)CC(=O)OC

Introduction

Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a synthetic organic compound that belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . Despite the extensive research on pyrazole derivatives, specific information on this compound is limited. This article will provide an overview of its structure, potential synthesis methods, and any available data on its biological activities.

Synthesis Methods

The synthesis of pyrazole derivatives often involves condensation reactions between hydrazines and 1,3-dicarbonyl compounds. For Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate, a plausible synthesis route could involve the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound, followed by esterification to introduce the acetate group.

Example Synthesis Route:

  • Starting Materials: 3-Methylphenylhydrazine and a suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate).

  • Reaction Conditions: The reaction mixture is heated in a solvent like ethanol or methanol, possibly with an acid catalyst.

  • Product Isolation: The resulting pyrazole derivative is then esterified to form the acetate ester.

Biological Activities

Pyrazole derivatives have been extensively studied for their biological activities, including antioxidant, anti-inflammatory, and anticancer effects . While specific data on Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is not available, related compounds have shown promising results in these areas.

Biological ActivityDescription
Antioxidant ActivityPyrazoles can scavenge free radicals, potentially protecting against oxidative stress.
Anticancer ActivitySome pyrazole derivatives exhibit cytotoxic effects against cancer cell lines.
Anti-inflammatory ActivityPyrazoles may inhibit inflammatory pathways, reducing inflammation.

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